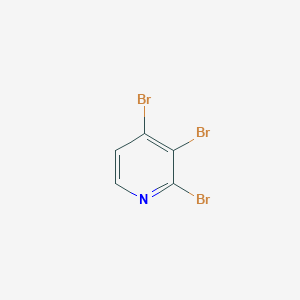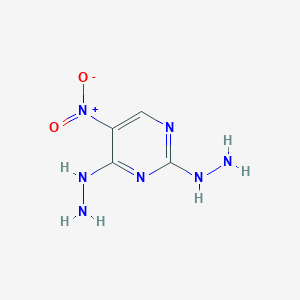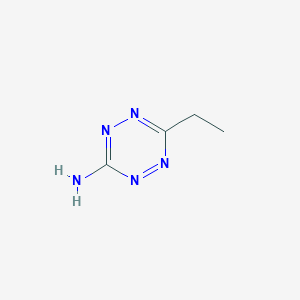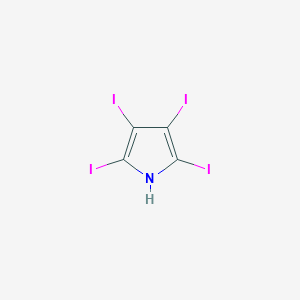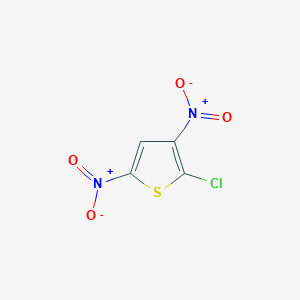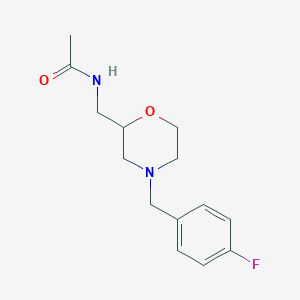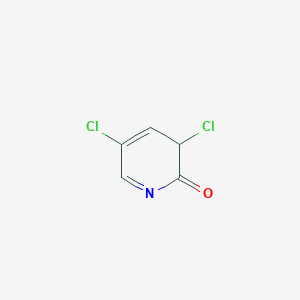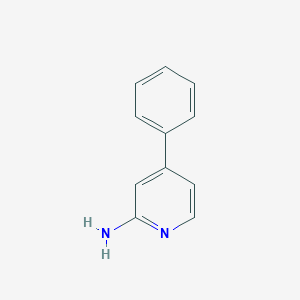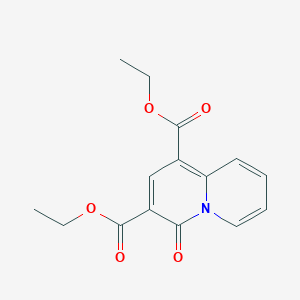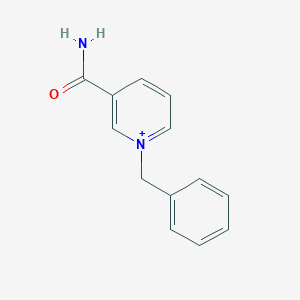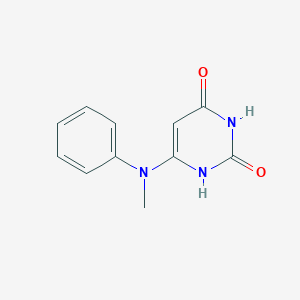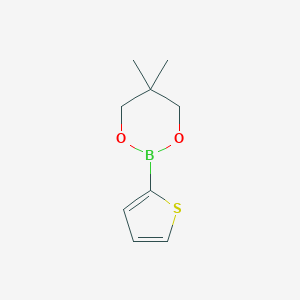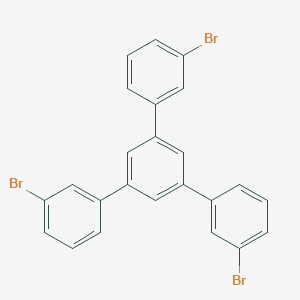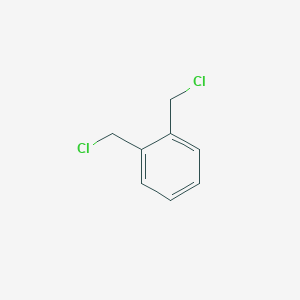![molecular formula C13H13ClO2S B189713 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane CAS No. 92849-69-9](/img/structure/B189713.png)
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is a synthetic compound that belongs to the class of tricyclic compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.2.1.02,6]heptane.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. It has also been shown to inhibit the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals.
Effets Biochimiques Et Physiologiques
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane has been found to have potent anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of various diseases. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential side effects and drug interactions.
Méthodes De Synthèse
The synthesis of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane involves the reaction of 1,5-cyclooctadiene with sulfuric acid and chlorosulfonic acid. The resulting product is then treated with phenylsulfonic acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane.
Applications De Recherche Scientifique
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have potent anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
92849-69-9 |
|---|---|
Nom du produit |
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane |
Formule moléculaire |
C13H13ClO2S |
Poids moléculaire |
268.76 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-5-chlorotricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C13H13ClO2S/c14-12-9-6-8-10(12)11(8)13(9)17(15,16)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
Clé InChI |
PTGDUGPVEWYOLE-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C(C1C3S(=O)(=O)C4=CC=CC=C4)Cl |
SMILES canonique |
C1C2C3C2C(C1C3S(=O)(=O)C4=CC=CC=C4)Cl |
Autres numéros CAS |
92849-69-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



